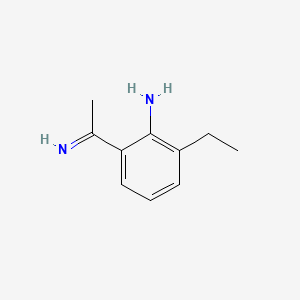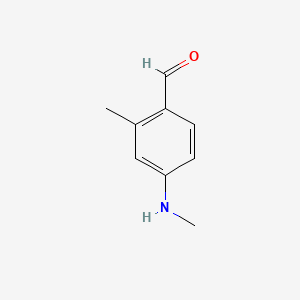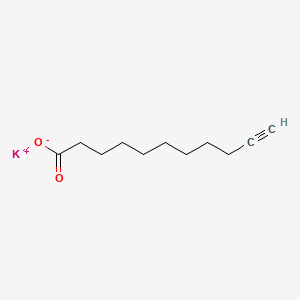
4-Nonyl Phenol-13C6 Monoethoxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nonyl Phenol-13C6 Monoethoxylate is a nonionic surfactant that belongs to the family of alkylphenol ethoxylates. It is a labeled analogue of 4-Nonyl Phenol Monoethoxylate, where the phenol ring is substituted with six carbon-13 isotopes. This compound is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out by reacting 4-Nonyl Phenol-13C6 with ethylene oxide under basic conditions. The reaction is usually catalyzed by an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure range of 1-3 atm .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The process involves continuous feeding of 4-Nonyl Phenol-13C6 and ethylene oxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenolic group can be reduced to form hydroquinones.
Substitution: The ethoxylate group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran.
Substitution: Common nucleophiles include halides and alkoxides. .
Major Products Formed
科学的研究の応用
4-Nonyl Phenol-13C6 Monoethoxylate has various applications in scientific research, including:
Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.
Biology: Used to study the effects of endocrine disruptors on biological systems.
Medicine: Used in the development of drugs targeting estrogen receptors.
Industry: Used as a surfactant in detergents, emulsifiers, and wetting agents .
作用機序
The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors. The compound mimics the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various biological effects, including altered gene expression and cellular proliferation .
類似化合物との比較
Similar Compounds
4-Nonyl Phenol Monoethoxylate: The unlabeled analogue of 4-Nonyl Phenol-13C6 Monoethoxylate.
4-Octyl Phenol Monoethoxylate: A similar compound with an octyl group instead of a nonyl group.
4-Nonyl Phenol Diethoxylate: A similar compound with two ethoxylate groups instead of one .
Uniqueness
This compound is unique due to the presence of six carbon-13 isotopes in the phenol ring. This isotopic labeling allows for the use of the compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study its structure, reaction mechanisms, and metabolic pathways .
特性
CAS番号 |
1346600-52-9 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
270.363 |
IUPAC名 |
2-(4-nonylphenoxy)ethanol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1 |
InChIキー |
KUXGUCNZFCVULO-BBONSKRCSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO |
同義語 |
2-(4-Nonylphenoxy)ethanol-13C6; 2-(p-Nonylphenoxy)ethanol-13C6; 2-(4-Nonylphenoxy)ethyl Alcohol-13C6; 2-(p-Nonylphenoxy)ethanol-13C6; 4-Nonylphenol Monoethoxylate-13C6; Ethylene Glycol Mono-p-nonylphenyl Ether-13C6; Ethylene Glycol p-Nonylphenyl Ethe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Uridine-[5',5'-D2]](/img/structure/B584041.png)




![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

